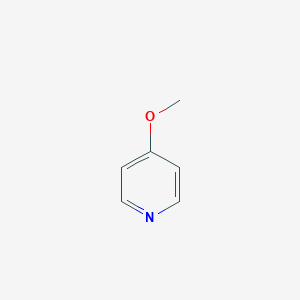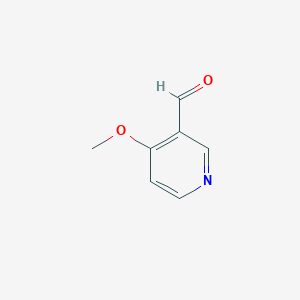
6-Bromo-2,5-dihydroxythiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,5-dihydroxythiophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,5-dihydroxythiophenol is not well understood. However, it has been found that this compound can act as a nucleophile and can undergo various reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives of 6-Bromo-2,5-dihydroxythiophenol, which can have different properties and applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Bromo-2,5-dihydroxythiophenol are not well studied. However, it has been found that this compound can interact with various biomolecules such as proteins, enzymes, and nucleic acids. These interactions can lead to the formation of new complexes, which can have different properties and functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-2,5-dihydroxythiophenol has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its high yield and purity, which makes it easy to handle and use in various experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 6-Bromo-2,5-dihydroxythiophenol. One of the significant directions is the synthesis of new derivatives of this compound with different properties and applications. Another direction is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in the field of organic electronics and other fields of scientific research can be further explored.
Conclusion:
In conclusion, 6-Bromo-2,5-dihydroxythiophenol is a chemical compound that has potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research on this compound can lead to the development of new derivatives with different properties and applications, which can have a significant impact on various fields of scientific research.
Métodos De Síntesis
6-Bromo-2,5-dihydroxythiophenol can be synthesized using various methods. One of the commonly used methods is the reaction of 6-bromothiophenol with 2,5-dihydroxybenzaldehyde in the presence of a base. This method yields 6-Bromo-2,5-dihydroxythiophenol with a high yield and purity.
Aplicaciones Científicas De Investigación
6-Bromo-2,5-dihydroxythiophenol has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been found that 6-Bromo-2,5-dihydroxythiophenol can be used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors.
Propiedades
Número CAS |
116333-48-3 |
|---|---|
Fórmula molecular |
C6H5BrO2S |
Peso molecular |
221.07 g/mol |
Nombre IUPAC |
2-bromo-3-sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C6H5BrO2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |
Clave InChI |
SVHPPUKUWCKOTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)S)Br)O |
SMILES canónico |
C1=CC(=C(C(=C1O)S)Br)O |
Otros números CAS |
116333-48-3 |
Sinónimos |
1-bromo-2,5-dihydroxy-6-thiobenzene 1-thio-6-bromo-2,5-dihydroxybenzene 6-bromo-2,5-dihydroxythiophenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



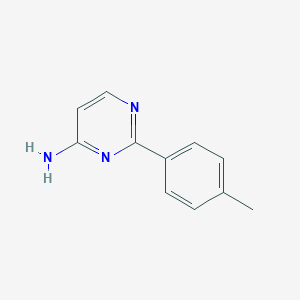
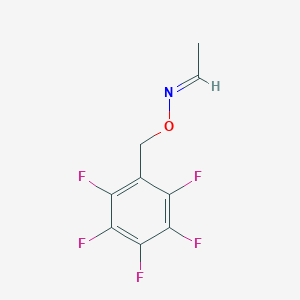
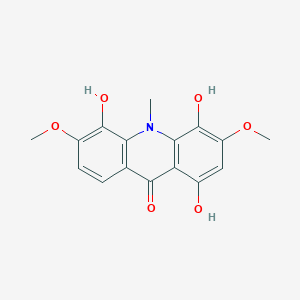
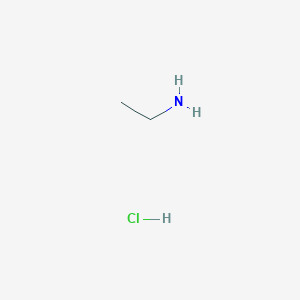
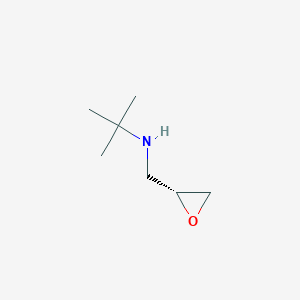


![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)
